

# PC-046: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**PC-046** is a synthetically-derived, small molecule diaryl oxazole that has demonstrated significant potential as an anti-cancer agent. Initially identified for its selective activity in tumors with deleted in pancreas cancer locus 4 (DPC4/SMAD4), subsequent research has revealed a multi-targeted mechanism of action.[1][2] This technical guide provides a detailed overview of the known physical and chemical properties of **PC-046**, its multifaceted mechanism of action, and relevant experimental data and protocols.

## **Chemical and Physical Properties**

**PC-046** is a white to off-white powder. Detailed chemical identifiers and properties are summarized in the table below.



| Property           | Value                                                                                                                            |  |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name         | 5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole[1][2]                                                             |  |
| CAS Number         | 1202401-59-9[1]                                                                                                                  |  |
| Chemical Formula   | C22H18N2O3[1]                                                                                                                    |  |
| Molecular Weight   | 358.39 g/mol [1]                                                                                                                 |  |
| Exact Mass         | 358.1300[1]                                                                                                                      |  |
| Elemental Analysis | C, 73.73%; H, 5.06%; N, 7.82%; O, 13.39%[1]                                                                                      |  |
| SMILES Code        | COC1=CC(C2=C(C3=NC=C(C4=CC=C(OC)C=C4)O3)C=CN=C2)=CC=C1[1]                                                                        |  |
| InChI Key          | CTNUOHRUVZXVHX-UHFFFAOYSA-N[1]                                                                                                   |  |
| InChI Code         | InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-<br>17)21-14-24-22(27-21)19-10-11-23-13-<br>20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3[1] |  |
| Storage            | Store at -20°C for up to 3 years (as powder) or at -80°C for up to 1 year (in solvent).[3]                                       |  |
| Shipping           | Shipped under ambient temperature as a non-<br>hazardous chemical.[1]                                                            |  |

# **Pharmacokinetic Properties**

Pharmacokinetic studies in severe combined immunodeficiency (SCID) mice have highlighted the promising drug-like properties of **PC-046**.



| Parameter                       | Value                        | Species   |
|---------------------------------|------------------------------|-----------|
| Oral Bioavailability            | 71%[1][3]                    | SCID Mice |
| Plasma Half-life                | 7.5 hours[2][4][5]           | SCID Mice |
| Distribution                    | Plasma and Bone Marrow[1][3] | SCID Mice |
| Effective In Vivo Concentration | >3 μM[2][4]                  | SCID Mice |

### **Mechanism of Action**

**PC-046** exhibits a dual mechanism of action, primarily acting as a microtubule destabilizing agent and secondarily as a multi-kinase inhibitor. This multifaceted approach contributes to its potent anti-tumor activity across various cancer types.[1][2][6]

## **Tubulin Binding and Microtubule Destabilization**

The primary mechanism of **PC-046** is the inhibition of tubulin polymerization.[1][3] By binding to tubulin, it disrupts the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division. This leads to an arrest of the cell cycle in the metaphase (M-phase), ultimately inducing apoptosis.[1][3] The activity of **PC-046** closely correlates with other known tubulin destabilizing agents like vincristine and vinblastine.[1][3] An advantage of **PC-046** is its lack of cross-resistance with multi-drug resistance (MDR) mechanisms that affect other microtubule agents.[1][7]





Click to download full resolution via product page

**PC-046** inhibits tubulin polymerization, leading to metaphase arrest.

#### **Multi-Kinase Inhibition**

In addition to its effects on microtubules, **PC-046** potently inhibits several protein kinases that are often overexpressed in human cancers, particularly pancreatic cancer.[2][8] This kinase inhibition profile contributes to a cell cycle block in the S-phase, followed by apoptotic death and necrosis.[2][8]





Click to download full resolution via product page

**PC-046** inhibits multiple kinases involved in cell survival pathways.

# In Vitro and In Vivo Efficacy

**PC-046** has demonstrated significant growth inhibitory activity in a variety of tumor types in vitro and has shown efficacy in human tumor xenograft models in SCID mice.[1][6]

# In Vitro Cytotoxicity (IC50)



| Target                                                  | Cell Line | IC50 Value          |
|---------------------------------------------------------|-----------|---------------------|
| Tyrosine Receptor Kinase B (TrkB)                       | -         | 13.4 μM[9][10]      |
| Interleukin-1 Receptor-<br>Associated Kinase-4 (IRAK-4) | -         | 15.4 μM[9][10]      |
| Proto-oncogene Pim-1                                    | -         | 19.1 μM[9][10]      |
| Pancreatic Cancer                                       | BxPC3     | 7.5 - 130 nM[9][10] |

### In Vivo Anti-Tumor Activity

In a human pancreatic cancer xenograft model using MiaPaca-2 cells, **PC-046** administered intraperitoneally at 55 mg/kg/day for 5 consecutive days resulted in an 80% reduction in tumor growth compared to untreated controls.[2][11] The compound was also effective in xenograft models of acute myeloid leukemia (MV-4-11), multiple myeloma (MM.1S), and prostate cancer (DU-145).[1][6] Importantly, no myelosuppression was observed in non-tumor bearing SCID mice at doses just under the acute lethal dose.[1][3]

# **Experimental Protocols**Preparation of PC-046 Solutions

- For In Vitro Studies: A 50 mM stock solution of PC-046 is prepared in dimethyl sulfoxide (DMSO).[4][8] This stock is then diluted into cell culture medium to achieve the desired working concentrations. The final DMSO concentration in the cell culture should be maintained at less than 0.1% to avoid solvent-induced cytotoxicity.[4][8]
- For In Vivo Studies: **PC-046** is formulated in a vehicle consisting of 88% DMSO, 10% Tween 80, and 2% benzyl alcohol for administration.[4][8]





Click to download full resolution via product page

Workflow for the preparation of **PC-046** for experimental use.

#### **Pharmacokinetic Studies**

Pharmacokinetic analysis in non-tumor bearing SCID mice was conducted following intravenous administration of a single 88 mg/kg dose.[8] Plasma samples were collected at multiple time points (0, 1, 5, 15, 30, 60, 90, 120, 240, 480, 960, and 1440 minutes) post-dosing. [8] The concentration of **PC-046** in the plasma was quantified using reversed-phase chromatography and tandem mass spectrometry.[8]

#### Conclusion

**PC-046** is a promising anti-cancer agent with a well-characterized chemical profile and a dual mechanism of action targeting both microtubule dynamics and key oncogenic kinases. Its favorable pharmacokinetic properties, including high oral bioavailability and lack of acute myelotoxicity, combined with potent in vivo efficacy, make it an attractive candidate for further preclinical and clinical development.[1][2] The advantages of **PC-046** over existing microtubule destabilizing agents include its ease of synthesis and lack of MDR cross-resistance.[1][6]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medkoo.com [medkoo.com]
- 2. Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PC-046 | TargetMol [targetmol.com]
- 4. Characterization of Novel Diaryl Oxazole-Based Compounds as Potential Agents to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Methoxyphenyl)oxazole|CAS 54289-74-6 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytoskeletal Dynamics in Epithelial-Mesenchymal Transition: Insights into Therapeutic Targets for Cancer Metastasis [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IRAK Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PC-046: A Comprehensive Technical Overview].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610826#physical-and-chemical-properties-of-pc-046]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com